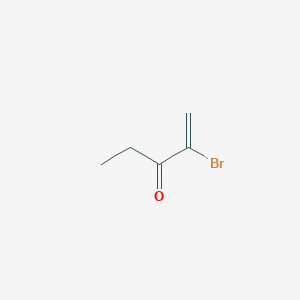
2-Bromo-1-penten-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-penten-3-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as 3-bromo-2-penten-1-one or simply as bromopentenone. It is a pale yellow liquid with a pungent odor and is soluble in organic solvents such as ethanol, ether, and chloroform.
Aplicaciones Científicas De Investigación
2-Bromo-1-penten-3-one has been studied extensively in scientific research due to its potential applications in various fields. It has been found to be a useful reagent in organic synthesis, particularly in the synthesis of chiral compounds. Additionally, it has been used as a starting material for the synthesis of natural products such as insect pheromones and plant hormones.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-penten-3-one is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction results in the formation of covalent adducts, which can lead to the inhibition of enzymes and other biological processes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Bromo-1-penten-3-one has a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Bromo-1-penten-3-one in lab experiments is its ease of synthesis. It can be synthesized using relatively simple methods and is readily available. Additionally, it has a range of potential applications in organic synthesis and as a starting material for the synthesis of natural products.
However, there are also limitations to its use. One of the main limitations is its potential toxicity. Studies have shown that it can be toxic to cells and may cause adverse effects in vivo. Additionally, its reactivity can make it difficult to work with, particularly in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 2-Bromo-1-penten-3-one. One potential area of research is the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in various fields, including medicine and agriculture. Finally, more research is needed to assess its safety and toxicity, particularly in vivo.
Métodos De Síntesis
2-Bromo-1-penten-3-one can be synthesized through various methods, including the reaction of 2-penten-1-one with bromine in acetic acid or the reaction of 2-penten-1-ol with phosphorus tribromide. The latter method is preferred as it produces a higher yield of the desired product. The reaction involves the conversion of the hydroxyl group to a bromine atom, resulting in the formation of 2-Bromo-1-penten-3-one.
Propiedades
Número CAS |
171877-74-0 |
|---|---|
Nombre del producto |
2-Bromo-1-penten-3-one |
Fórmula molecular |
C5H7BrO |
Peso molecular |
163.01 g/mol |
Nombre IUPAC |
2-bromopent-1-en-3-one |
InChI |
InChI=1S/C5H7BrO/c1-3-5(7)4(2)6/h2-3H2,1H3 |
Clave InChI |
KCICNMHWWKFXNZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(=C)Br |
SMILES canónico |
CCC(=O)C(=C)Br |
Sinónimos |
1-Penten-3-one, 2-bromo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



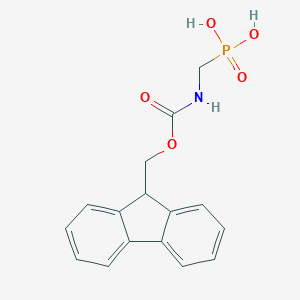
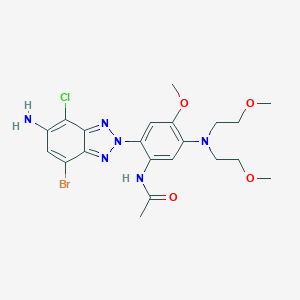
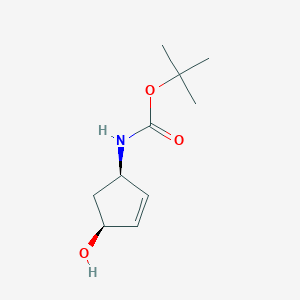
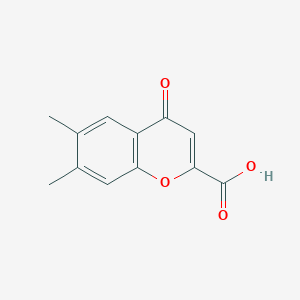
![1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine](/img/structure/B68935.png)
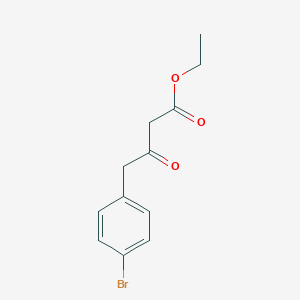
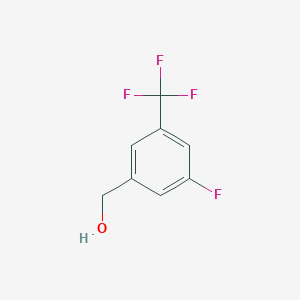
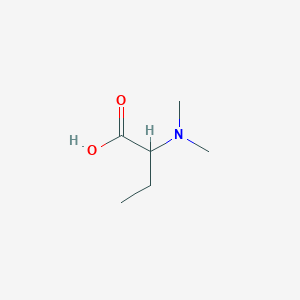
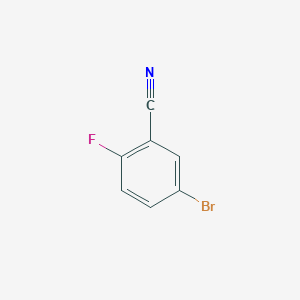
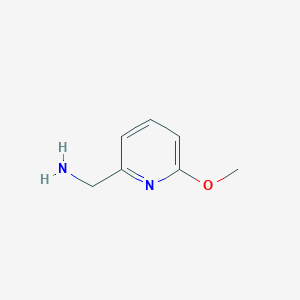
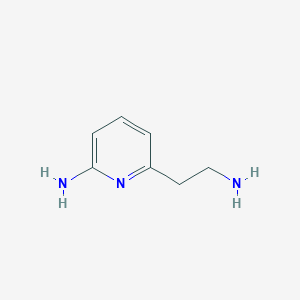
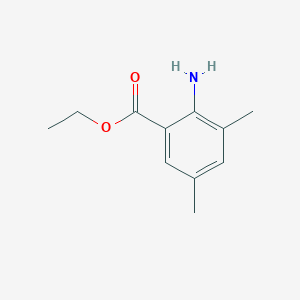
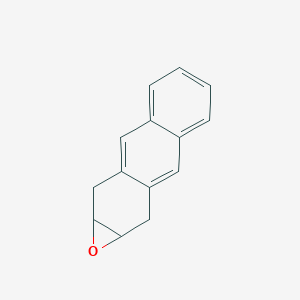
![(5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol](/img/structure/B68950.png)